molecular formula C9H7F3O5S B8116918 3-(Methylsulfonyl)-5-(trifluoromethoxy)benzoic acid

3-(Methylsulfonyl)-5-(trifluoromethoxy)benzoic acid

Cat. No.: B8116918
M. Wt: 284.21 g/mol
InChI Key: DQRCKCBXGNEKFA-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethoxy group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group and the methylsulfonyl group onto a benzoic acid derivative. One common method involves the trifluoromethylation of a benzoic acid precursor followed by sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfonyl)-5-(trifluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-4-(trifluoromethoxy)benzoic acid
  • 3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid
  • 3-(Methylsulfonyl)-5-(methoxy)benzoic acid

Uniqueness

3-(Methylsulfonyl)-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both the trifluoromethoxy and methylsulfonyl groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the methylsulfonyl group provides additional reactivity and potential for hydrogen bonding .

Properties

IUPAC Name

3-methylsulfonyl-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O5S/c1-18(15,16)7-3-5(8(13)14)2-6(4-7)17-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRCKCBXGNEKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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